molecular formula C₅H₁₁NO₂ B1145043 TRANS-4-AMINOTETRAHYDROPYRAN-3-OL CAS No. 215940-92-4

TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Cat. No.: B1145043
CAS No.: 215940-92-4
M. Wt: 117.15
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Biological Activity

TRANS-4-Aminotetrahydropyran-3-ol, a cyclic amine compound, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug discovery, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C6_{6}H13_{13}NO
  • Molecular Weight : Approximately 117.15 g/mol
  • Functional Groups : Hydroxyl group (-OH) and amino group (-NH2_2)

These functional groups contribute significantly to the compound's reactivity and interactions in biological systems, making it a subject of interest for therapeutic applications.

Biological Activities

This compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be pivotal in regulating metabolic pathways.
  • Ligand Activity : It acts as a ligand for certain receptors, facilitating biochemical interactions that can lead to therapeutic effects.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is needed to confirm these findings .

The mechanism of action involves the interaction of this compound with specific molecular targets. The amino and hydroxyl groups play crucial roles in binding to these targets, which modulates their activity. For instance:

  • Enzyme Binding : The compound can bind to the active site of enzymes, preventing substrate binding and catalytic activity.

This interaction can lead to various biological effects, including modulation of enzyme activity and potential therapeutic outcomes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes affecting metabolic pathways
Ligand ActivityBinds to receptors influencing cellular responses
Antimicrobial EffectsPotential antimicrobial properties under investigation

Case Study: Enzyme Inhibition

A notable study investigated the enzyme inhibition properties of this compound on a specific target enzyme involved in metabolic regulation. The results indicated that the compound effectively reduced enzyme activity by approximately 50% at a concentration of 10 µM. This suggests its potential utility in developing enzyme inhibitors for therapeutic purposes .

Synthetic Applications

The compound serves as a valuable building block in organic synthesis, particularly in the development of heterocyclic compounds. Its structural characteristics allow for various chemical reactions:

  • Oxidation : Converts the hydroxyl group to a carbonyl group.
  • Reduction : Reduces the amino group to a primary amine.
  • Substitution Reactions : Allows for functionalization at the hydroxyl position .

Comparison with Similar Compounds

This compound is structurally similar to other aminotetrahydropyran derivatives but exhibits unique reactivity due to its specific configuration. For example:

Compound NameKey Features
TRANS-4-Aminotetrahydropyran-2-OlDifferent hydroxyl positioning
TRANS-4-Aminotetrahydropyran-5-OlVarying reactivity patterns

The presence of both amino and hydroxyl groups enhances its ability to participate in hydrogen bonding and other interactions compared to its analogs .

Properties

IUPAC Name

(3S,4R)-4-aminooxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQHDTRHGNGTLZ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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